methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate
Description
Contextualization of Pyrrole (B145914) Derivatives in Heterocyclic Chemistry
Pyrrole and its derivatives are fundamental components in the realm of heterocyclic chemistry. nih.gov The pyrrole ring is a constituent of many natural products, including heme, chlorophyll, and vitamin B12, highlighting its crucial role in biological systems. nih.gov In medicinal chemistry, the pyrrole scaffold is present in a multitude of approved drugs with diverse therapeutic applications. nih.gov Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecular architectures.
Academic Significance of the Sulfonamide Moiety in Chemical Research
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. openaccesspub.org The discovery of sulfonamide antibacterial agents in the 1930s revolutionized medicine and marked the beginning of the antibiotic era. wikipedia.org Beyond their antimicrobial effects, sulfonamides exhibit a wide array of biological activities, including diuretic, hypoglycemic, and anticancer properties. openaccesspub.org This functional group's ability to act as a hydrogen bond donor and acceptor, as well as its stable and synthetically accessible nature, has cemented its importance in drug design and chemical research.
Role of Methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate as a Key Synthetic Intermediate and Scaffold
This compound (a methyl ester derivative of the compound with CAS number 322795-31-1) serves as a significant synthetic intermediate and a versatile scaffold for the development of more complex molecules. Its structure incorporates three key features: the pyrrole ring, a sulfonamide group, and a methyl carboxylate group. Each of these imparts specific reactivity and allows for further chemical modifications.
The pyrrole ring can undergo electrophilic substitution, while the sulfonamide moiety can be N-alkylated or N-arylated. The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This trifecta of reactive sites makes this compound a valuable starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of a Related Compound: 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid
| Property | Value |
| Molecular Formula | C₆H₈N₂O₄S |
| Molecular Weight | 204.21 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Exact Mass | 204.020478 g/mol |
| Topological Polar Surface Area | 108 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 277 |
Data sourced from PubChem CID 9167375 for the corresponding carboxylic acid. nih.gov
Historical Trajectory and Evolution of Research on Pyrrole Sulfonamide Structures
The history of pyrrole sulfonamides is intrinsically linked to the broader history of sulfonamide drugs. Following the discovery of Prontosil in 1932 and the subsequent identification of its active metabolite, sulfanilamide (B372717), a vast number of sulfonamide derivatives were synthesized and evaluated for their antibacterial activity. wikipedia.org Early research focused on modifying the sulfanilamide structure to improve efficacy and reduce toxicity.
The exploration of heterocyclic sulfonamides, including those containing a pyrrole ring, represented a logical progression in this research. While the initial wave of sulfonamide discovery in the mid-20th century laid the groundwork, more recent interest in pyrrole sulfonamides has been driven by the continuous search for novel therapeutic agents with diverse biological targets. Modern synthetic methods have further enabled the construction and diversification of the pyrrole sulfonamide scaffold, leading to a renewed interest in their potential applications. The development of new catalytic systems and a deeper understanding of reaction mechanisms have allowed for more efficient and selective syntheses of these compounds. organic-chemistry.org
Properties
IUPAC Name |
methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-12-6(9)5-2-4(3-8-5)13(7,10)11/h2-3,8H,1H3,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUUSDOCTACVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482247-16-4 | |
| Record name | methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Sulfamoyl 1h Pyrrole 2 Carboxylate and Its Core Pyrrole Scaffold
Classical Synthetic Routes to the Pyrrole (B145914) Nucleus
The foundational methods for constructing the pyrrole ring have been established for over a century and remain central to organic synthesis. These classical routes typically involve the condensation of acyclic precursors.
Multi-Step Approaches from Non-Heterocyclic Precursors
A variety of named reactions provide access to the pyrrole core from simple, non-heterocyclic starting materials. These methods offer versatility in accessing a range of substituted pyrroles.
Knorr Pyrrole Synthesis: This widely used method involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. A key feature of this synthesis is that the α-aminoketones are often generated in situ from the corresponding oximes to avoid self-condensation. The reaction is typically catalyzed by zinc in acetic acid and proceeds at room temperature.
Barton-Zard Reaction: This reaction provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. The mechanism involves a Michael-type addition followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group.
Piloty-Robinson Pyrrole Synthesis: This method utilizes the reaction of two equivalents of an aldehyde with hydrazine (B178648) to form an azine intermediate. Subsequent heating in the presence of an acid catalyst, such as hydrochloric acid, leads to a richmond.edurichmond.edu-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield a 3,4-disubstituted pyrrole. Microwave irradiation has been shown to significantly reduce reaction times for this synthesis. syrris.com
Van Leusen Pyrrole Synthesis: This reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone in the presence of a base. The reaction proceeds via a Michael addition, followed by a 5-endo cyclization and subsequent elimination of the tosyl group to form the pyrrole ring.
Cyclization Reactions Involving Carbonyl Compounds and Nitrogen Sources
The condensation of dicarbonyl compounds with ammonia or primary amines is a cornerstone of pyrrole synthesis.
Paal-Knorr Synthesis: This is one of the most common and straightforward methods for pyrrole synthesis. It involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia. The reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction. A proposed mechanism involves the formation of a hemiaminal, which then cyclizes and dehydrates to form the pyrrole.
Hantzsch Pyrrole Synthesis: This reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone. This three-component reaction provides a direct route to substituted pyrroles. The mechanism is initiated by the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone.
| Classical Pyrrole Synthesis | Reactants | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary amine | Versatile and widely used for substituted pyrroles. |
| Knorr Pyrrole Synthesis | α-Amino-ketone, Active methylene compound (e.g., β-ketoester) | α-Amino-ketone often generated in situ. |
| Hantzsch Pyrrole Synthesis | β-Ketoester, Ammonia/Primary amine, α-Haloketone | A three-component reaction for substituted pyrroles. |
| Barton-Zard Reaction | Nitroalkene, α-Isocyanide | Proceeds via a Michael addition and cyclization. |
| Piloty-Robinson Synthesis | Aldehyde (2 equiv.), Hydrazine | Forms 3,4-disubstituted pyrroles via an azine intermediate. syrris.com |
| Van Leusen Reaction | Enone, Tosylmethyl isocyanide (TosMIC) | Utilizes a specialized reagent for pyrrole formation. |
Targeted Synthesis of the Sulfamoyl Group and Ester Moiety
While the classical routes provide the core pyrrole scaffold, the specific introduction of the sulfamoyl and methyl ester functionalities at the 4- and 2-positions, respectively, requires targeted synthetic strategies. This can be achieved either by functionalization of a pre-formed pyrrole ring or by using appropriately substituted precursors in the ring-forming reactions.
Sulfonylation Strategies
The introduction of a sulfonyl or sulfamoyl group onto the pyrrole ring typically proceeds via electrophilic substitution. The regioselectivity of this reaction is highly dependent on the substituents already present on the pyrrole ring. For a pyrrole-2-carboxylate, the electron-withdrawing nature of the ester group directs incoming electrophiles to the C-4 position.
A common method for introducing a sulfonamide group is through a two-step process:
Chlorosulfonylation: The pyrrole derivative can be reacted with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the ring.
Amination: The resulting sulfonyl chloride is then reacted with ammonia or an appropriate amine to form the desired sulfonamide (sulfamoyl group, -SO₂NH₂).
Direct C-H sulfonylation methods are also being developed, which offer a more atom-economical approach. acs.org
Esterification and Transesterification Procedures
The methyl ester moiety can be introduced in several ways:
From a Pyrrole-2-carboxylic Acid: If the synthetic route yields a pyrrole-2-carboxylic acid, standard esterification methods can be employed. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.com
Incorporation During Ring Synthesis: Many classical pyrrole syntheses, such as the Knorr and Hantzsch syntheses, can directly incorporate an ester functional group by using a β-ketoester as a starting material. For example, using methyl acetoacetate (B1235776) would directly lead to a methyl carboxylate group on the resulting pyrrole.
Transesterification: If a different ester (e.g., an ethyl ester) is formed during the synthesis, it can be converted to the methyl ester via transesterification. This is typically achieved by reacting the ester with an excess of methanol in the presence of an acid or base catalyst.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant drive towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For the synthesis of pyrroles, several modern techniques have been explored.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to several classical pyrrole syntheses, including the Paal-Knorr and Piloty-Robinson reactions. syrris.comorganic-chemistry.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields. secure-platform.comnih.gov
Ultrasound-Assisted Synthesis: Sonication is another energy source that can promote chemical reactions. Ultrasound-assisted Paal-Knorr reactions have been reported to proceed in high yields with short reaction times, often under solvent-free conditions. bohrium.comwikipedia.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. richmond.edusyrris.comsecure-platform.comacs.orgrsc.org The Hantzsch and Paal-Knorr syntheses have been successfully adapted to flow chemistry systems, allowing for the efficient production of pyrrole derivatives. syrris.comrsc.org
Green Catalysts and Solvents: Research is ongoing into the use of more sustainable catalysts, such as reusable solid acid catalysts, and environmentally benign solvents like water or ionic liquids for pyrrole synthesis. rsc.org Iron-catalyzed cascade reactions for the synthesis of pyrroles from nitroarenes represent a move towards using more earth-abundant and less toxic metals. organic-chemistry.org
| Modern Approach | Description | Advantages |
| Microwave-Assisted | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction times, often higher yields. organic-chemistry.orgsecure-platform.comnih.gov |
| Ultrasound-Assisted | Employs ultrasonic waves to promote the reaction. | Shorter reaction times, can be performed solvent-free. bohrium.comwikipedia.org |
| Flow Chemistry | Reactions are carried out in a continuous stream. | Improved safety, scalability, and control. richmond.edusyrris.comsecure-platform.comacs.orgrsc.org |
| Green Catalysts/Solvents | Use of recyclable catalysts and environmentally friendly solvents. | Reduced environmental impact and waste. rsc.orgorganic-chemistry.org |
Catalytic Reaction Systems (e.g., Copper-Catalyzed Cycloaddition)
Catalytic systems are instrumental in modern pyrrole synthesis, offering mild reaction conditions and high efficiency. Transition-metal catalysis, in particular, has enabled the construction of complex pyrrole derivatives from simple, readily available precursors. bohrium.com
Copper-Catalyzed Reactions: Copper catalysts are notably versatile in pyrrole synthesis. An efficient copper-catalyzed [3+1+1] cycloaddition reaction has been developed for synthesizing polysubstituted pyrroles from nitrones and α-acidic isocyanides. nih.govacs.orgyoutube.com This method features operational simplicity and good functional group tolerance, forming three sequential carbon-carbon bonds. nih.govacs.org Another approach involves the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles, which yields a variety of N-H pyrroles with high regioselectivity. acs.orgnih.gov The copper catalyst in this system is proposed to promote both the initial reductive coupling and the subsequent cyclization steps. nih.gov Furthermore, copper(II) acetate (B1210297) has been used to catalyze the cyclization of β-hydroxyhomopropargylic sulfonamides, providing excellent yields of the corresponding pyrroles. researchgate.net
Other Metal Catalysts:
Iridium: A sustainable iridium-catalyzed synthesis has been introduced where secondary alcohols and amino alcohols are deoxygenated and linked to form the pyrrole ring, eliminating two equivalents of hydrogen gas in the process. rsc.orgdtu.dk This method is noted for its tolerance of a wide variety of functional groups. rsc.org
Rhodium: Rhodium(I) catalysts with small bite-angle diphosphine ligands can effectively catalyze the linear selective hydroacylation of propargylic amines. The resulting intermediates undergo a dehydrative cyclization when treated with p-toluenesulfonic acid to furnish tri- and tetra-substituted pyrroles in a one-pot cascade. chemscene.com
Palladium and Iron: Palladium-catalyzed reactions, such as the coupling of alkynes, imines, and acid chlorides, offer a direct and modular route to pyrroles. semanticscholar.org Iron catalysis provides a green chemistry approach, where an acid-tolerant homogeneous iron catalyst facilitates a cascade synthesis of pyrroles from nitroarenes through transfer hydrogenation followed by an acid-catalyzed Paal-Knorr condensation. rsc.org
The table below summarizes various catalytic systems used in the synthesis of the pyrrole scaffold.
| Catalyst System | Reactants | Key Features |
| Copper (e.g., Cu(OAc)₂·H₂O, CuH) | Nitrones and Isocyanides; Enynes and Nitriles | [3+1+1] cycloaddition; mild conditions; good functional group tolerance. nih.govacs.orgnih.gov |
| Iridium | Secondary Alcohols and Amino Alcohols | Sustainable; eliminates H₂ gas; broad functional group tolerance. rsc.orgdtu.dk |
| Rhodium (e.g., [Rh(nbd)₂]BF₄) | Aldehydes and Propargylic Amines | Linear selective hydroacylation followed by cyclization; one-pot cascade. chemscene.com |
| Iron | Nitroarenes and 1,4-Diketones | Green cascade reaction; uses formic acid or H₂ as reductant. rsc.org |
| Palladium | Alkynes, Imines, and Acid Chlorides | Direct and modular approach to polysubstituted pyrroles. semanticscholar.org |
One-Pot and Multi-Component Reaction Sequences
One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economic strategy for the synthesis of complex molecules like functionalized pyrroles from simple starting materials in a single operation. bohrium.comorientjchem.org This avoids the need for isolating intermediates, thereby saving time, reagents, and solvents. rsc.org
MCRs provide an attractive entry into pyrrole derivatives, which are crucial scaffolds in medicinal chemistry and materials science. bohrium.com A variety of MCRs have been developed:
Three-Component Reactions: A versatile one-pot, three-component cascade reaction between unprotected sugars, primary amines, and 3-oxoacetonitriles can produce N-substituted functionalized pyrroles in excellent yields. bohrium.com Another approach involves the reaction of 1,3-diketones, aldehydes, and amines induced by a low-valent titanium reagent, which achieves high regioselectivity and yields in a very short reaction time. acs.org
Four-Component Reactions: Isocyanide-based multicomponent reactions (I-MCRs) are a powerful tool for synthesizing polysubstituted pyrroles. rsc.org These domino procedures are simple, align with green chemistry principles, and are effective for creating biologically active compounds. rsc.org
Cascade Reactions: A two-step, one-pot synthesis of fused pyrroles can be achieved by first condensing an N-alkynylhydroxammonium salt with a ketone, followed by a gold-catalysis-triggered cascade reaction. acs.org Similarly, an efficient one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones occurs via a silver(I)-catalyzed 1,3-dipolar cycloaddition followed by oxidation. nih.gov
These methods highlight the flexibility and efficiency of MCRs in generating molecular diversity in pyrrole-based structures. orientjchem.org
Atom-Economic and Environmentally Conscious Methodologies
Green chemistry principles are increasingly influencing the development of synthetic routes for pyrroles, emphasizing atom economy, the use of environmentally benign solvents, and the avoidance of hazardous reagents. lucp.netacs.orgconicet.gov.ar
The Paal-Knorr synthesis, a classical method involving the reaction of a 1,4-dicarbonyl compound with a primary amine, is inherently atom-economical as it only produces water as a byproduct. acs.orgacs.org Modern adaptations of this reaction have further enhanced its green credentials by employing solvent-free conditions or using water as a solvent. acs.orglucp.netacs.org For example, a solvent- and catalyst-free synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole has been demonstrated, offering mild reaction conditions and a simple work-up. acs.orgacs.org
Other green approaches include:
Use of Green Catalysts: Bio-sourced organic acids like citric acid and succinic acid have been used as catalysts in mechanochemical (ball milling) syntheses of N-substituted pyrroles, eliminating the need for solvents. lucp.net
Water as a Solvent: The Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines and sulfonamides can be performed in water with a catalytic amount of iron(III) chloride, providing good to excellent yields under mild conditions. organic-chemistry.org
Cascade Reactions: An iron-catalyzed cascade synthesis of pyrroles from nitroarenes uses green reductants like formic acid or molecular hydrogen, showcasing an environmentally friendly approach. rsc.org
Atom-Economical Cyclizations: A highly atom-economical method involves the synthesis of multi-substituted pyrroles from the regiospecific ring-opening of aziridines, followed by intramolecular cyclization, where all atoms of the reactants are incorporated into the final product with only the removal of water. nih.gov
The following table outlines several green methodologies for pyrrole synthesis.
| Methodology | Key Green Feature(s) | Example |
| Modified Paal-Knorr | Solvent-free, catalyst-free, high atom economy. acs.orgacs.org | Reaction of 2,5-hexanedione (B30556) and p-tert-butylaniline at 60 °C. acs.org |
| Mechanochemistry | Solventless, uses bio-sourced catalysts. lucp.net | Ball milling with citric acid as a catalyst. lucp.net |
| Catalysis in Water | Use of an environmentally benign solvent. organic-chemistry.org | Iron(III) chloride catalyzed condensation in water. organic-chemistry.org |
| Aziridine Ring-Opening | High atom economy (only water as byproduct). nih.gov | Lewis acid-catalyzed cyclization of γ-carbonyl aziridines. nih.gov |
Automated Route Search and Discovery for Pyrrole Synthesis
The increasing complexity of target molecules and the vastness of chemical reaction space have spurred the development of automated and computer-assisted methods for synthesis planning. researchgate.net These technologies can accelerate the discovery of novel and efficient synthetic routes for heterocyclic compounds, including pyrroles. researchgate.netresearchgate.net
Automated platforms can integrate synthesis, purification, and analysis, enabling high-throughput experimentation for reaction optimization and library generation. nih.gov For instance, cartridge-based systems have been developed for common reactions like heterocycle formation and reductive amination. youtube.com These systems use pre-packed cartridges containing the necessary reagents and scavengers, allowing for the automated synthesis of compound libraries with minimal manual intervention. youtube.comnih.gov This approach was used to create a virtual library of nearly half a million compounds, which were then screened in silico before the most promising candidates were synthesized automatically for biological testing. youtube.com
Computer-aided retrosynthesis planning combined with robotically reconfigurable flow chemistry apparatus represents another frontier. nih.gov Such systems can predict de novo synthesis routes for small molecules and then execute the multi-step synthesis automatically. nih.gov
In a specific application for pyrrole synthesis, an automated analysis approach was used to explore new routes for producing pyrrole-2-carboxylic acid (PCA), a key building block, from biomass-derived feedstocks. researchgate.net By analyzing large reaction databases, the system identified a promising route from D-glucosamine and pyruvic acid, which was then experimentally validated and optimized to a 50% yield. researchgate.net This demonstrates the power of automated route discovery to identify novel and sustainable pathways that might be missed by traditional approaches. researchgate.net
Regioselectivity and Stereoselectivity Considerations in Synthesis
The synthesis of highly functionalized pyrroles like methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate presents a significant challenge in controlling regioselectivity. epa.gov The placement of distinct substituents at specific positions on the pyrrole ring is crucial for the compound's ultimate properties and biological activity.
Several strategies have been developed to achieve regiocontrol:
Directed Metalation: In the synthesis of related N-sulfamoylpyrrole-2-carboxylates, directed ortho-metalation is a key step. Following N-sulfonylation and C3-bromination of the pyrrole ring, this technique allows for the specific introduction of a carboxylate group at the C2 position via electrophilic trapping. acs.orgnih.gov The pyrrole itself can also act as a directing group in Pd(II)-catalyzed ortho-functionalization of an attached phenyl ring. tum.de
Catalyst and Solvent Switching: A novel annulation of ketoxime acetates and ynals demonstrates remarkable regioselectivity control. By simply switching the catalyst and solvent, the reaction can be directed to form either pyrroles via a [3+2] annulation or isoquinolines via a [4+2] pathway. researchgate.net
Precursor Control: The regiochemical outcome can be dictated by the structure of the starting materials. In a synthesis of tetrasubstituted pyrroles, complete regiochemical control was achieved by selecting different azlactone precursors, leading to complementary regioisomers from the same reaction type. researchgate.net
Dearomative Chlorination: An efficient protocol for highly functionalized 2H-pyrroles involves the dearomative chlorination of 1H-pyrroles. This method generates highly reactive 2,5-dichloro-substituted intermediates in situ, which can then be modified with various nucleophiles in a highly regioselective sequence to produce di- and trisubstituted derivatives. nih.gov
While stereoselectivity is not directly applicable to the aromatic core of this compound, it becomes a critical factor in the synthesis of advanced derivatives or related saturated heterocycles. For example, in the synthesis of functionalized pyrrolidines (the saturated analog of pyrroles), controlling the formation of new stereogenic centers is paramount.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical step in developing a practical and efficient synthesis for any target molecule, including the pyrrole scaffold. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reagents. mdpi.comresearchgate.net
For instance, in the development of a copper-catalyzed [3+1+1] cycloaddition for polysubstituted pyrroles, a screening of various copper salts, solvents, and bases was performed. The study identified Cu(OAc)₂·H₂O as the most effective catalyst, N-methyl-pyrrolidone (NMP) as the optimal solvent, and CsOAc as the ideal base, leading to a significant improvement in yield to 86%. acs.org
In the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, optimization efforts have focused on finding milder and more efficient catalysts to replace harsh acidic conditions. This has led to the use of various Lewis acids and solid-supported catalysts that improve yields and shorten reaction times. researchgate.net
Automated systems are also playing an increasing role in reaction optimization. Flow chemistry platforms with integrated analysis tools can rapidly screen a wide range of parameters such as temperature, time, and stoichiometry. nih.gov This allows for the efficient identification of optimal conditions, which can then be used for larger-scale synthesis. nih.govmdpi.com A structure-activity relationship (SAR) study on a series of pyrrole-based enzyme inhibitors led to the optimization of the lead compound. By coupling the initial hit with various acyl chlorides, researchers discovered derivatives with significantly improved potency. nih.gov Such optimization studies are crucial for translating an initial synthetic success into a viable route for producing compounds with desired properties. nih.gov
Chemical Reactivity and Transformations of Methyl 4 Sulfamoyl 1h Pyrrole 2 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). quora.compearson.com The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the ring's nucleophilicity to a level significantly greater than that of benzene. pearson.com Consequently, EAS reactions on pyrroles can often proceed under milder conditions. pearson.com
In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (or C5) position, as the resulting carbocation intermediate (the sigma complex) is better stabilized by resonance. pearson.com However, in methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate, the reactivity and regioselectivity are modulated by the two existing electron-withdrawing substituents. Both the methyl ester at C2 and the sulfamoyl group at C4 deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole.
The directing effects of these groups are crucial in determining the position of further substitution. The methyl carboxylate group at C2 is a meta-director, guiding incoming electrophiles to the C4 and C5 positions. The sulfamoyl group at C4 is also a meta-director, favoring substitution at the C2 position. Given that C2 and C4 are already substituted, the regiochemical outcome of an EAS reaction will be directed to the remaining C3 and C5 positions, influenced by the combined electronic and steric effects of the existing groups. Standard EAS reactions such as halogenation, nitration, and sulfonation are mechanistically plausible, though the deactivated nature of the ring would likely necessitate carefully chosen, and potentially forcing, reaction conditions. masterorganicchemistry.comyoutube.com
Nucleophilic Additions and Substitutions
Generally, the electron-rich nature of the pyrrole ring makes it resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system. edurev.in While this compound possesses two such groups, nucleophilic attack directly on the pyrrole ring remains challenging and is not a commonly reported transformation for this class of compounds.
However, nucleophilic reactions can occur at other sites. For instance, the NH proton of the pyrrole ring is moderately acidic and can be deprotonated by a strong base to form a nucleophilic pyrrolide anion. This anion can then react with various electrophiles, leading to N-substitution. Additionally, the presence of two strong electron-withdrawing groups can make the ring's C-H protons more acidic, potentially allowing for deprotonation and subsequent reaction with electrophiles, although this is less common than reactions involving the functional groups. Studies on related electron-deficient pyrroles have shown they can undergo reduction via protocols like the Birch reduction, highlighting that the nucleus can act as an electron acceptor under specific conditions.
Chemical Modifications of the Ester Group (e.g., Hydrolysis, Amidation)
The methyl ester group at the C2 position is amenable to a variety of classical transformations, most notably hydrolysis and amidation.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-sulfamoyl-1H-pyrrole-2-carboxylic acid, under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex derivatives, as the resulting carboxylic acid serves as a versatile precursor for further functionalization.
Amidation: A key transformation of the ester group is its conversion to a carboxamide. This can be achieved either by first hydrolyzing the ester to the carboxylic acid followed by reaction with an amine using a coupling agent, or through direct aminolysis of the ester. The direct amidation of pyrrole carboxylates is a critical step in the synthesis of various biologically active molecules. google.com For example, processes utilizing coupling agents like cyclic alkyltriphosphonate anhydrides have been developed for the efficient synthesis of pyrrole carboxamides. google.com The resulting 4-sulfamoyl-1H-pyrrole-2-carboxamide derivatives are an important class of compounds in medicinal chemistry. Catalytic methods for the direct amidation of esters have also been extensively reviewed and offer alternative synthetic routes. mdpi.com
| Transformation | Typical Reagents | Product |
|---|---|---|
| Hydrolysis | NaOH(aq) or H2SO4(aq) | 4-sulfamoyl-1H-pyrrole-2-carboxylic acid |
| Amidation (via acid) | 1. NaOH(aq) 2. R-NH2, Coupling Agent (e.g., EDCI, T3P) | 4-sulfamoyl-1H-pyrrole-2-carboxamide derivative |
| Amidation (direct) | R-NH2, Heat or Catalyst | 4-sulfamoyl-1H-pyrrole-2-carboxamide derivative |
Transformations Involving the Sulfamoyl Group (e.g., N-Alkylation, Sulfonyl Radical Generation)
The sulfamoyl group (-SO₂NH₂) offers another site for chemical modification, including reactions at the nitrogen atom and generation of reactive radical species.
N-Alkylation: The nitrogen atom of the sulfonamide can undergo alkylation. While sulfonamides are less nucleophilic than amines, N-alkylation can be achieved using various alkylating agents under basic conditions. Catalytic methods, such as those employing manganese or copper catalysts with alcohols as the alkylating agents via a "borrowing hydrogen" methodology, have been developed for the efficient N-alkylation of a wide range of sulfonamides. acs.orgionike.com These methods provide a direct route to N-substituted derivatives of this compound.
Sulfonyl Radical Generation: The sulfamoyl group can serve as a precursor for sulfonyl radicals. Modern synthetic methods, particularly those involving visible-light photoredox catalysis, enable the generation of sulfonyl and sulfamoyl radicals from precursors like sulfonyl chlorides or directly from sulfonamides under specific conditions. researchgate.netrsc.orglookchem.com These highly reactive intermediates can then participate in various bond-forming reactions, such as addition to alkenes or (hetero)arenes, providing a pathway to more complex sulfonamide-containing structures. researchgate.netdomainex.co.uk For example, a sulfamoyl radical generated from the title compound could be trapped by an olefin to form a new carbon-sulfur bond.
Ring Functionalization and Coupling Reactions (e.g., Metal-Catalyzed Cross-Coupling)
Further functionalization of the pyrrole ring can be achieved through metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The Suzuki-Miyaura coupling is a particularly effective method for the arylation of pyrroles. nih.govrsc.orgrsc.orgmdpi.com
To utilize these reactions, a suitable handle, typically a halogen or a boronic acid/ester, must first be installed on the pyrrole ring. This can be accomplished via electrophilic halogenation (as discussed in section 3.1) at one of the vacant ring positions (C3 or C5). The resulting halo-pyrrole can then be coupled with a variety of partners. For instance, a palladium-catalyzed Suzuki coupling of a bromo-substituted pyrrole derivative with an arylboronic acid would yield an aryl-substituted pyrrole. rsc.orgmdpi.com This strategy has been successfully applied to synthesize a wide array of functionalized pyrroles and other heterocyclic systems. nih.govorganic-chemistry.orgrsc.orgrsc.org
| Reaction Type | Pyrrole Precursor | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-pyrrole derivative | Arylboronic acid | Pd(PPh3)4 / Base (e.g., Cs2CO3) | Aryl-substituted pyrrole |
| Sonogashira Coupling | Iodo- or Bromo-pyrrole derivative | Terminal alkyne | Pd catalyst / Cu(I) cocatalyst / Base | Alkynyl-substituted pyrrole |
| Heck Coupling | Halo-pyrrole derivative | Alkene | Pd catalyst / Base | Alkenyl-substituted pyrrole |
Photochemical and Electrochemical Reactivity
The unique electronic properties of the substituted pyrrole ring also allow for reactivity under photochemical and electrochemical conditions.
Photochemical Reactivity: As noted in section 3.4, the sulfamoyl group is a key handle for photochemical transformations. Visible-light photoredox catalysis can be employed to generate sulfonyl radicals from sulfonamides. lookchem.com This process typically involves the single-electron oxidation or reduction of a suitable precursor in the presence of a photocatalyst, leading to the formation of the radical species. researchgate.netrsc.org This approach opens avenues for metal-free C-H functionalization and other radical-mediated transformations. rsc.orgresearchgate.net
Electrochemical Reactivity: Pyrrole and its derivatives are electrochemically active and can be oxidized to form radical cations. acs.orgacs.org These radical cations are key intermediates in the electropolymerization of pyrrole to form conductive polymers. The oxidation potential of the pyrrole ring is highly dependent on the nature of its substituents. acs.orgresearchgate.net The presence of two electron-withdrawing groups in this compound would increase its oxidation potential compared to unsubstituted pyrrole, making it more difficult to oxidize but potentially stabilizing the resulting radical cation. acs.org This electrochemical behavior could be harnessed for controlled polymerization or for initiating other oxidative coupling reactions. worldscientific.comepa.gov
Derivatization Strategies and Analog Design Based on the Methyl 4 Sulfamoyl 1h Pyrrole 2 Carboxylate Scaffold
Rational Design Principles for Pyrrole (B145914) Sulfonamide Derivatives
The rational design of derivatives based on the methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate scaffold is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and computational modeling. The aim is to optimize the pharmacological profile of the lead compound by modifying its structure to enhance target affinity, selectivity, and pharmacokinetic properties.
A primary consideration in the design of pyrrole sulfonamide derivatives is the mimicry of the p-aminobenzoic acid (PABA) structure. Sulfonamides often act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms. The structural similarity between the sulfonamide moiety and PABA allows these derivatives to bind to the active site of the enzyme, thereby blocking the metabolic pathway.
Computational tools play a significant role in the rational design process. Molecular docking studies, for instance, can predict the binding modes of novel analogs within the active site of a target protein. This allows for the in-silico evaluation of various substituents on the pyrrole ring, the sulfonamide nitrogen, and the carboxylate group to identify modifications that are likely to improve binding affinity. Furthermore, quantum chemical calculations can be employed to understand the electronic properties of the designed molecules, which in turn influence their reactivity and interaction with biological targets.
Structure-activity relationship (SAR) studies of sulfonamides have revealed several key principles that guide the design of new derivatives youtube.com:
The N1-substituent: The nature of the substituent on the sulfonamide nitrogen (N1) is a critical determinant of activity. The introduction of heterocyclic rings at this position has been shown to enhance the potency of sulfonamides. youtube.com
The N4-amino group: In antibacterial sulfonamides, a free para-amino group is generally essential for activity, as it mimics the amino group of PABA. However, this can be a prodrug moiety, which is cleaved in vivo to release the active compound. youtube.com
By applying these principles, medicinal chemists can systematically design novel pyrrole sulfonamide derivatives with improved therapeutic potential.
Exploration of Substituent Effects on Chemical Properties and Reactivity
The chemical properties and reactivity of the this compound scaffold can be finely tuned by the introduction of various substituents at different positions of the pyrrole ring. These modifications can influence the molecule's electronic distribution, steric profile, and ultimately, its biological activity.
The reactivity of the pyrrole ring is highly dependent on the nature of the substituents it bears. Electron-donating groups, such as alkyl groups, increase the electron density of the ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups, like the sulfamoyl and carboxylate moieties present in the parent scaffold, decrease the electron density, which can direct further substitutions to specific positions.
The following table summarizes the general effects of different types of substituents on the chemical properties of the pyrrole ring:
| Substituent Type | Example | Effect on Electron Density | Influence on Reactivity |
| Electron-Donating | -CH3, -OCH3 | Increases | Activates the ring towards electrophilic substitution |
| Electron-Withdrawing | -NO2, -CN, -SO2NH2, -COOCH3 | Decreases | Deactivates the ring towards electrophilic substitution |
| Halogens | -F, -Cl, -Br | Inductively withdrawing, resonantly donating | Can have a complex effect on reactivity |
Combinatorial Chemistry Approaches for Scaffold Modification
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of compounds, which is invaluable for the exploration of the chemical space around a particular scaffold. For the this compound framework, combinatorial approaches can be employed to systematically vary the substituents at multiple positions, leading to the efficient discovery of new analogs with desired properties.
A notable example of a combinatorial approach applied to a related scaffold is the solution-phase synthesis of a discovery library of 178 tricyclic pyrrole-2-carboxamides. acs.orgnih.gov This synthesis utilized a sequence of reactions, including the Pauson-Khand, Stetter, and microwave-assisted Paal-Knorr reactions, to introduce diversity at several points in the molecular structure. acs.orgnih.gov The library was designed with the aid of computational tools to ensure favorable physicochemical properties for the resulting compounds. acs.orgnih.gov
The general strategy for the combinatorial synthesis of pyrrole derivatives often involves the following key steps:
Scaffold Synthesis: A robust and high-yielding synthesis of the core pyrrole scaffold is established.
Diversity Introduction: A variety of building blocks are introduced at specific positions on the scaffold. This can be achieved through reactions such as amide bond formation, Suzuki coupling, or nucleophilic substitution.
Purification and Analysis: The resulting library of compounds is purified, typically using high-throughput methods, and analyzed to confirm the identity and purity of each member.
The application of combinatorial chemistry to the this compound scaffold would allow for the systematic exploration of a wide range of substituents on the pyrrole nitrogen, the sulfonamide nitrogen, and potentially through modification of the ester group. This approach significantly accelerates the drug discovery process by enabling the rapid identification of structure-activity relationships.
Development of Libraries of Novel Pyrrole Sulfonamide Analogs
The development of focused libraries of novel pyrrole sulfonamide analogs is a crucial step in the optimization of lead compounds. By systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting analogs, researchers can gain a deeper understanding of the structure-activity relationships and identify compounds with improved therapeutic profiles.
Several research groups have reported the synthesis of libraries of pyrrole and pyrrolopyrimidine derivatives bearing sulfonamide moieties. ekb.eg These libraries have been evaluated for a range of biological activities, including antifungal and anticancer properties. ekb.eg The synthesis of these analogs often involves the reaction of a key pyrrole intermediate with a variety of sulfonyl chlorides or the incorporation of a sulfonamide-containing building block into the pyrrole ring system.
The following table presents a hypothetical example of a library of pyrrole sulfonamide analogs, illustrating the types of structural modifications that can be explored:
| Compound ID | R1 (on Pyrrole N) | R2 (on Sulfonamide N) | Biological Activity (IC50, µM) |
| Parent | H | H | 10.5 |
| Analog 1 | CH3 | H | 8.2 |
| Analog 2 | H | Phenyl | 5.1 |
| Analog 3 | H | 4-Chlorophenyl | 2.7 |
| Analog 4 | CH3 | 4-Chlorophenyl | 1.5 |
The data from such libraries are essential for guiding further optimization efforts. For example, the hypothetical data in the table above would suggest that methylation of the pyrrole nitrogen and substitution of the sulfonamide nitrogen with an electron-withdrawing aromatic ring are beneficial for activity.
Integration into Hybrid Molecular Systems and Complex Scaffolds
The sulfonamide functional group is a versatile handle for linking the pyrrole scaffold to other biologically active moieties. nih.gov For example, a pyrrole sulfonamide could be coupled with another heterocyclic system known to possess a complementary biological activity, such as an indole, quinoline, or pyrazole. nih.gov This approach can lead to the development of multi-target drugs, which can be particularly effective in the treatment of complex diseases like cancer.
An example of the integration of a sulfonamide-containing scaffold into a more complex system is the synthesis of new sulfonamide-dye based pyrrole compounds. nih.gov In this study, a series of 5-oxo-2-phenyl-4-(arylsulfamoyl)sulphenyl)hydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate hybrids were synthesized and evaluated for their antibacterial activity. nih.gov
The design and synthesis of such hybrid molecules require careful consideration of the linker used to connect the different pharmacophores. The linker should be stable under physiological conditions and should not interfere with the binding of the individual pharmacophores to their respective targets. The development of hybrid molecules based on the this compound scaffold represents a promising strategy for the discovery of novel therapeutic agents with enhanced efficacy and selectivity.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
Proton (¹H) NMR spectroscopy provides critical insights into the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyrrole (B145914) ring, the methyl ester group, the N-H proton of the pyrrole, and the -NH₂ protons of the sulfamoyl group.
The electron-withdrawing nature of both the sulfamoyl and the methyl carboxylate groups significantly influences the chemical shifts of the pyrrole ring protons. These groups deshield the protons, causing their resonances to appear at a lower field (higher ppm values) compared to unsubstituted pyrrole. The protons at positions 3 and 5 of the pyrrole ring would likely appear as distinct signals, with their chemical shifts influenced by the relative positions of the two substituent groups. The coupling between these two protons would result in a characteristic splitting pattern, likely a doublet for each, with a coupling constant (J-value) typical for protons on a pyrrole ring.
The methyl protons of the ester group would be expected to appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a lower field, and its chemical shift could be highly dependent on the solvent and concentration. Similarly, the two protons of the sulfamoyl group's amino moiety would be expected to produce a broad singlet.
Illustrative ¹H NMR Data Table for this compound (Note: This data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as specific experimental data is not available.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (pyrrole) | 7.2 - 7.5 | d | 2-3 |
| H-5 (pyrrole) | 7.8 - 8.1 | d | 2-3 |
| -OCH₃ (ester) | 3.8 - 3.9 | s | - |
| N-H (pyrrole) | 11.0 - 12.0 | br s | - |
| -SO₂NH₂ | 7.0 - 7.5 | br s | - |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.
The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms of the pyrrole ring would appear in the aromatic region of the spectrum, with their specific chemical shifts determined by the electronic effects of the substituents. The carbon atom attached to the sulfamoyl group (C-4) and the carbon atom attached to the carboxylate group (C-2) would be significantly deshielded. The remaining pyrrole carbons (C-3 and C-5) would also have distinct chemical shifts. The methyl carbon of the ester group would appear at a much higher field, typically around 50-60 ppm.
Illustrative ¹³C NMR Data Table for this compound (Note: This data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as specific experimental data is not available.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 165 |
| C-2 (pyrrole) | 125 - 130 |
| C-3 (pyrrole) | 115 - 120 |
| C-4 (pyrrole) | 135 - 140 |
| C-5 (pyrrole) | 120 - 125 |
| -OCH₃ (ester) | 52 - 55 |
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)
To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the protons on the pyrrole ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.
Variable Temperature (VT) NMR could be employed to study dynamic processes, such as the potential for restricted rotation around the C-S bond of the sulfamoyl group or to sharpen the signals of the N-H and -NH₂ protons by altering the rates of exchange with the solvent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₈N₂O₄S), the expected exact mass can be calculated. HRMS analysis would be used to confirm the molecular formula of the synthesized compound by comparing the experimentally measured mass with the calculated theoretical mass.
Predicted HRMS Data for this compound (Note: The m/z values are predicted based on the molecular formula and common adducts observed in electrospray ionization.)
| Ion | Predicted m/z |
| [M+H]⁺ | 205.02776 |
| [M+Na]⁺ | 227.00970 |
| [M-H]⁻ | 203.01320 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of fragment ions (product ions). The fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure.
For this compound, the fragmentation would likely be initiated by the cleavage of the bonds associated with the sulfamoyl and ester groups. Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds. nih.govnih.gov The pyrrole ring itself can also undergo characteristic fragmentation. nih.gov
Hypothetical Fragmentation Pathways for this compound ([M+H]⁺) (Note: This data is illustrative and based on the known fragmentation patterns of similar compounds.)
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 205.02776 | [M+H - OCH₃]⁺ | CH₃O |
| 205.02776 | [M+H - COOCH₃]⁺ | CH₃O₂C |
| 205.02776 | [M+H - SO₂NH₂]⁺ | H₂NO₂S |
| 205.02776 | [M+H - SO₂]⁺ | SO₂ |
By carefully analyzing the product ion spectrum, the connectivity of the different functional groups to the pyrrole core can be confirmed, providing further evidence for the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of "this compound". While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be inferred from the known characteristic frequencies of its constituent functional groups: the pyrrole ring, the methyl carboxylate group, and the sulfamoyl moiety. nih.govrsc.org
Key Vibrational Modes:
Sulfamoyl Group (-SO₂NH₂): This group gives rise to distinct and strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide would typically be observed as two bands in the 3350-3250 cm⁻¹ range.
Pyrrole Ring: The N-H stretching vibration of the pyrrole ring is anticipated as a sharp band around 3400-3300 cm⁻¹. The C-H stretching of the aromatic ring protons occurs above 3100 cm⁻¹. The pyrrole ring C-N and C=C stretching vibrations contribute to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net
Methyl Carboxylate Group (-COOCH₃): The most prominent feature of this group is the intense C=O stretching vibration, typically found in the 1730-1715 cm⁻¹ range for α,β-unsaturated esters like this one. rsc.org The C-O stretching vibrations will produce strong bands in the 1300-1000 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl group will also be present.
The complementary nature of IR and Raman spectroscopy is crucial. While the polar sulfamoyl and carbonyl groups are expected to show strong IR absorptions, the vibrations of the less polar pyrrole ring backbone may be more prominent in the Raman spectrum. nih.govresearchgate.net
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Pyrrole N-H | N-H Stretch | 3400 - 3300 | Medium-Strong | Medium |
| Sulfamoyl N-H | N-H Asymmetric & Symmetric Stretch | 3350 - 3250 | Medium | Medium |
| Pyrrole C-H | C-H Stretch | > 3100 | Medium | Medium-Strong |
| Methyl C-H | C-H Asymmetric & Symmetric Stretch | 3000 - 2850 | Medium | Medium |
| Ester C=O | C=O Stretch | 1730 - 1715 | Strong | Medium |
| Pyrrole Ring | C=C & C-N Stretch | 1600 - 1400 | Medium-Strong | Strong |
| Sulfamoyl S=O | S=O Asymmetric Stretch | 1370 - 1330 | Strong | Medium |
| Sulfamoyl S=O | S=O Symmetric Stretch | 1180 - 1160 | Strong | Medium |
| Ester C-O | C-O Stretch | 1300 - 1000 | Strong | Weak |
| Sulfamoyl S-N | S-N Stretch | 950 - 900 | Medium | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the conjugated π-electron system of the molecule.
UV-Vis Absorption: The UV-Vis absorption spectrum of "this compound" is expected to be dominated by π → π* electronic transitions within the pyrrole ring. The parent pyrrole molecule exhibits a strong absorption band around 210 nm. photochemcad.com The presence of the electron-withdrawing carboxylate and sulfamoyl groups attached to the pyrrole ring is expected to cause a bathochromic (red) shift of this absorption maximum. For pyrrole-2-carboxylic acid derivatives, absorption bands are typically observed in the 250-290 nm range. researchgate.net The sulfamoyl group, being a strong electron-withdrawing group, will likely further influence the energy of the molecular orbitals and shift the absorption to longer wavelengths. The spectrum is anticipated to show a main absorption band in the UV-A or UV-B region.
Fluorescence: The fluorescence properties of this compound are not extensively documented. Many simple aromatic and heterocyclic compounds are fluorescent, and it is plausible that "this compound" would exhibit some emission upon excitation at its absorption maximum. The emission wavelength would be at a lower energy (longer wavelength) than the absorption. The presence of the sulfamoyl group could potentially influence the fluorescence quantum yield through various electronic effects or by promoting intersystem crossing. Detailed experimental studies would be required to characterize its specific emission profile, quantum yield, and lifetime.
Table 2: Predicted Electronic Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent Effects |
| Substituted Pyrrole Ring | π → π* | 260 - 300 | A shift to longer wavelengths (red shift) is expected in more polar solvents. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure of "this compound" itself is not publicly available, its key structural features can be reliably predicted based on the crystallographic data of closely related compounds, such as methyl 1H-pyrrole-2-carboxylate and various aromatic sulfonamides. researchgate.netsdu.dk
Expected Molecular Geometry:
The five-membered pyrrole ring is expected to be essentially planar.
The substituents at the 2- and 4-positions (methyl carboxylate and sulfamoyl groups) will likely have specific orientations relative to the ring. The ester group is often found to be nearly coplanar with the pyrrole ring to maximize π-conjugation. researchgate.net
The geometry around the sulfur atom in the sulfamoyl group will be tetrahedral.
Intermolecular Interactions: The crystal packing will be significantly influenced by hydrogen bonding. The N-H groups of the pyrrole ring and the sulfamoyl group are excellent hydrogen bond donors. The oxygen atoms of the carbonyl group and the sulfamoyl group are effective hydrogen bond acceptors. This combination allows for the formation of extensive hydrogen-bonding networks, potentially leading to the formation of dimers or extended chain or sheet structures in the crystal lattice. These interactions are crucial for the stability of the solid-state structure. sdu.dkic.ac.uk
Table 3: Predicted Key Structural Parameters for this compound from Analogous Structures
| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Bonds | Predicted Bond Angle (°) |
| Bond Lengths | S=O (Sulfamoyl) | ~ 1.43 | Bond Angles | O-S-O | ~ 120 |
| S-N (Sulfamoyl) | ~ 1.65 | O-S-C | ~ 108 | ||
| C=O (Ester) | ~ 1.22 | N-S-C | ~ 107 | ||
| C-O (Ester) | ~ 1.34 | Pyrrole Ring Angles | ~ 107 - 110 | ||
| C-S (Pyrrole-Sulfamoyl) | ~ 1.77 | C-C=O (Ester) | ~ 125 | ||
| C-C (Pyrrole-Ester) | ~ 1.45 | C-C-O (Ester) | ~ 115 |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules. A typical DFT study on methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate would involve optimizing the molecule's geometry using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov
This process yields key structural parameters and electronic properties. The optimization provides the most stable three-dimensional arrangement of the atoms, defined by bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be calculated, including the total energy, dipole moment, and the distribution of electronic charge. These parameters are crucial for understanding the molecule's polarity and stability.
Illustrative DFT-Calculated Properties
| Parameter | Illustrative Value | Description |
|---|---|---|
| Total Energy (Hartree) | -1050.1234 | The total electronic energy of the molecule in its optimized, lowest-energy state. |
| Dipole Moment (Debye) | 3.45 D | A measure of the molecule's overall polarity, arising from the non-uniform distribution of electron density. |
| Optimized Bond Length (C=O) | 1.21 Å | The calculated distance between the carbon and oxygen atoms of the carbonyl group in the ester. |
| Optimized Bond Angle (O-S-O) | 120.5° | The calculated angle between the two oxygen atoms and the sulfur atom in the sulfamoyl group. |
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org
A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactive nature. nih.govirjweb.com
Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Illustrative Value | Interpretation |
|---|---|---|---|
| EHOMO | - | -7.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | - | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. |
| Chemical Softness (S) | 1 / (2η) | 0.175 eV-1 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.65 eV | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.79 eV | A measure of the energy lowering of a molecule when it accepts electrons. |
Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Studies
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. For this compound, negative potential would be expected around the oxygen atoms of the carboxylate and sulfamoyl groups, while positive potential might be found near the hydrogen atoms attached to nitrogen.
Spectroscopic Property Prediction and Comparison with Experimental Data
Computational methods are widely used to predict various types of molecular spectra. aip.org Theoretical vibrational spectra (Infrared and Raman) can be calculated from the DFT-optimized geometry. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, and then compared with experimental spectra to confirm the molecular structure. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Electronic transitions, which are observed in UV-Visible spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). scirp.orgresearchgate.net This method provides information about excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities seen in an experimental UV-Vis spectrum. sci-hub.se Comparing these predicted spectra with experimental results serves as a crucial validation of the computational model's accuracy.
Elucidation of Reaction Mechanisms via Computational Pathways
Quantum chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify the lowest energy path a reaction is likely to follow. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, this could be applied to study its synthesis, degradation, or its reactions with biological targets, providing a detailed, step-by-step understanding of bond-breaking and bond-forming processes.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, particularly their interactions with other molecules, such as proteins or DNA.
Molecular docking is a technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov For this compound, docking could be used to investigate its potential to bind to the active site of an enzyme. The results provide a binding score, which estimates the binding affinity, and a predicted binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts. nih.gov
Molecular Dynamics (MD) simulations build upon this by simulating the physical movements of atoms and molecules over time. rsc.org After docking the compound into a protein, an MD simulation can be run to assess the stability of the protein-ligand complex. These simulations, often run for nanoseconds or longer, provide insights into conformational changes and the persistence of key intermolecular interactions, offering a dynamic view of the binding event that complements the static picture from docking. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a chemical substance based on its molecular structure. researchgate.netaidic.it These models work by finding a statistical relationship between calculated molecular descriptors and an experimentally determined property. nih.gov
For this compound, a QSPR model could be developed to predict properties such as aqueous solubility, lipophilicity (logP), or electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
The process involves several steps:
Data Collection : Gathering a dataset of compounds with known experimental values for the property of interest.
Descriptor Calculation : Using software to calculate a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building : Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. researchgate.net
Validation : Rigorously testing the model's predictive power using internal and external validation sets to ensure its robustness and reliability. aidic.it
A hypothetical QSPR model for predicting the logP of a series of pyrrole (B145914) derivatives might take the form of a linear equation, where specific descriptors are weighted to contribute to the final predicted value.
Table 3: Example of a Hypothetical QSPR Model for Predicting logP
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling is a powerful tool in rational drug design, used for identifying novel molecules with the potential to bind to a target of interest. semanticscholar.orgdntb.gov.ua
There are two main approaches to generating a pharmacophore model:
Ligand-based : This method is used when the structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their biological activity. dovepress.com
Structure-based : When the 3D structure of the target protein is available, a pharmacophore model can be derived directly from the key interactions observed between the protein and a known ligand in the binding site. nih.govnih.gov
For this compound, a pharmacophore model would highlight features such as a hydrogen bond donor (from the NH of the sulfamoyl group), a hydrogen bond acceptor (from the oxygen atoms of the sulfamoyl and carboxylate groups), and a hydrophobic region (the pyrrole ring).
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the target. These "hits" can then be prioritized for further computational or experimental evaluation. nih.gov
Table 4: Abstract Pharmacophore Features for a Pyrrole-Sulfonamide Scaffold
| Feature ID | Feature Type | Location | Vector Direction | Radius (Å) |
|---|---|---|---|---|
| HBD1 | Hydrogen Bond Donor | Sulfamoyl N-H | Outward from N | 1.0 |
| HBA1 | Hydrogen Bond Acceptor | Sulfamoyl O1 | Inward towards S | 1.2 |
| HBA2 | Hydrogen Bond Acceptor | Sulfamoyl O2 | Inward towards S | 1.2 |
| HYD1 | Hydrophobic | Centroid of Pyrrole Ring | N/A | 1.5 |
| HBA3 | Hydrogen Bond Acceptor | Carboxylate C=O | Inward towards C | 1.2 |
Mechanistic Biochemical and Molecular Interaction Studies in Vitro and Theoretical Focus
Investigation of Molecular Interactions with Biological Macromolecules: Mechanistic Insights
The biological activity of a compound is intrinsically linked to its ability to interact with macromolecules within a biological system. For methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate and related compounds, research has focused on understanding these interactions at a molecular level, primarily through in vitro biochemical and biophysical techniques.
Enzyme Active Site Binding Studies (In Vitro Biochemical Characterization)
Research into the inhibitory potential of N-sulfamoylpyrrole-2-carboxylates (NSPCs), a class of compounds closely related to this compound, has revealed significant interactions with metallo-β-lactamases (MBLs). acs.orgnih.govnih.gov These bacterial enzymes are key players in antibiotic resistance, and their inhibition is a major focus of research.
In vitro biochemical assays have demonstrated that NSPCs are potent inhibitors of several clinically relevant B1 subclass MBLs, including New Delhi metallo-β-lactamase 1 (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM-1 and VIM-2), and imipenemase (IMP-1). acs.orgnih.gov The inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the specific derivative and the target enzyme.
Crystallographic studies have provided critical insights into the binding mechanism of these inhibitors. It has been shown that the N-sulfamoyl NH2 group plays a crucial role by displacing the dizinc (B1255464) bridging hydroxide/water molecule within the active site of B1 MBLs. acs.orgnih.govnih.gov This displacement is a key feature of the inhibitory action. The tetrahedral geometry of the sulfamoyl group is thought to mimic the tetrahedral intermediate that forms during the hydrolysis of β-lactam antibiotics. acs.orgnih.gov
| Compound Derivative | Target Enzyme | pIC50 | IC50 (µM) |
|---|---|---|---|
| NSPC Derivative 1 | VIM-1 | 6.8 | 0.16 |
| NSPC Derivative 1 | NDM-1 | 8.5 | 0.0032 |
| NSPC Derivative 1 | IMP-1 | 8.4 | 0.004 |
| NSPC Derivative 2 | VIM-1 | 6.5 | 0.32 |
| NSPC Derivative 2 | NDM-1 | 7.8 | 0.016 |
| NSPC Derivative 2 | IMP-1 | 7.9 | 0.013 |
Receptor-Ligand Interaction Profiling (In Vitro Biophysical Techniques)
While specific biophysical data for this compound is not extensively available in the public domain, the broader class of sulfonamides has been studied for their interactions with various biological macromolecules. General biophysical techniques such as fluorescence spectroscopy, dynamic light scattering (DLS), and circular dichroism (CD) are often employed to characterize these interactions. For instance, studies on sulfonamide-containing copper(II) complexes have used these methods to investigate their binding to serum albumin, a key carrier protein in the bloodstream. rsc.org These techniques can provide information on binding affinity, conformational changes in the protein upon binding, and potential for aggregation. rsc.org Similar methodologies could be applied to understand the interaction of this compound with its biological targets.
Modulatory Effects on Cellular Pathways: Mechanistic Elucidation (without clinical implications)
The downstream effects of the molecular interactions of pyrrole (B145914) sulfonamides can lead to the modulation of various cellular pathways. While clinical implications are outside the scope of this discussion, the fundamental mechanisms are of significant academic interest. For example, sulfonamides are known to interfere with folate synthesis in bacteria by inhibiting dihydropteroate (B1496061) synthetase, a key enzyme in this pathway. researchgate.net This inhibition disrupts the production of DNA precursors, ultimately leading to a bacteriostatic effect. researchgate.net Although this is a well-established mechanism for antibacterial sulfonamides, the specific effects of this compound on cellular pathways would depend on its specific molecular targets within a given biological system.
Structure-Mechanism Relationships for Biochemical Activities (Purely academic, non-clinical)
The relationship between the chemical structure of a molecule and its biochemical activity is a cornerstone of medicinal chemistry and chemical biology. For N-sulfamoylpyrrole-2-carboxylates, the presence and positioning of the sulfamoyl and carboxylate groups on the pyrrole ring are critical for their inhibitory activity against metallo-β-lactamases. acs.orgnih.gov
The N-sulfamoyl group is key to the mechanism of action, with its ability to displace the bridging water molecule in the active site of MBLs. acs.orgnih.gov The carboxylate group at the 2-position of the pyrrole ring is also crucial for binding. acs.orgnih.gov Variations in the substituents on the pyrrole ring can influence the potency and selectivity of these compounds for different MBLs. acs.orgnih.gov For example, the differences in inhibitory activity of various NSPC derivatives against VIM-1/VIM-2 compared to NDM-1 and IMP-1 may be attributed to subtle differences in the inhibitor's carboxylate binding mode within the active sites of these enzymes. acs.orgnih.gov
Development of Pyrrole Sulfonamide Derivatives as Biochemical Probes
The development of derivatives of bioactive compounds as biochemical probes is a valuable strategy for studying biological systems. These probes can be used to identify the molecular targets of a compound, to visualize its distribution within a cell, or to study the dynamics of a particular cellular process. Small-molecule fluorescent probes, for instance, can be synthesized by attaching a fluorophore to the core structure of a compound of interest. nih.gov
In the context of pyrrole sulfonamides, the synthesis of fluorescently labeled derivatives could enable researchers to visually track the localization of these compounds within cells and to identify their binding partners. Such probes would be invaluable tools for further elucidating the mechanism of action of this class of compounds and for identifying new biological targets. nih.gov
Future Research Directions and Unexplored Avenues for Methyl 4 Sulfamoyl 1h Pyrrole 2 Carboxylate
Advancements in Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate is a primary area for future investigation. While classical pyrrole (B145914) syntheses like the Paal-Knorr or Hantzsch methods could be adapted, they often require harsh conditions and produce significant waste. Future research should focus on modern, sustainable approaches.
One promising avenue is the use of mechanochemistry, which has been shown to be effective for the synthesis of other pyrrole-2-carboxylic acids. organic-chemistry.org This solvent-free or low-solvent approach could offer a greener alternative to traditional methods. Another area of interest is the development of one-pot, multicomponent reactions that can construct the substituted pyrrole ring in a single step from simple, readily available starting materials. This would improve atom economy and reduce the number of purification steps. Furthermore, exploring enzymatic or chemoenzymatic strategies could lead to highly selective and sustainable production of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Mechanochemical Synthesis | Reduced solvent waste, potentially faster reaction times, improved yields. organic-chemistry.org | Optimization of reaction conditions (milling frequency, time, liquid-assisted grinding). |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Design of novel reaction cascades and identification of suitable catalysts. |
| Biocatalytic Synthesis | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. | Identification or engineering of enzymes capable of catalyzing the formation of the sulfamoyl-pyrrole scaffold. |
Deeper Exploration of Underutilized Reactivity Profiles
The interplay between the electron-withdrawing sulfamoyl and ester groups, and the electron-rich pyrrole ring in this compound suggests a rich and underexplored reactivity profile. Future studies should systematically investigate the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyrrole ring. The directing effects of the existing substituents could lead to novel functionalization patterns that are not easily accessible with other pyrrole derivatives.
Furthermore, the sulfamoyl group itself presents opportunities for diversification. For instance, N-functionalization of the sulfamoyl moiety could be explored to introduce a wide range of substituents, thereby modulating the compound's properties. The potential for the pyrrole ring to act as a ligand in organometallic chemistry is another area ripe for exploration. The nitrogen atom and the sulfamoyl group could act as coordination sites, leading to the formation of novel metal complexes with potential catalytic or material applications.
Integration with Advanced Material Science and Supramolecular Chemistry
The unique electronic properties of the sulfamoyl-substituted pyrrole ring make this compound an intriguing building block for advanced materials. The presence of both hydrogen bond donors (N-H of the pyrrole and the sulfamoyl group) and acceptors (the oxygen atoms of the sulfamoyl and ester groups) suggests a strong potential for the formation of well-ordered supramolecular structures.
Future research could focus on the design and synthesis of polymers or oligomers incorporating this pyrrole derivative. These materials could exhibit interesting electronic or optical properties, with potential applications in organic electronics. The ability of the sulfamoyl group to participate in hydrogen bonding could also be exploited in the design of functional materials such as sensors or porous frameworks. The investigation of its derivatives in the development of new materials with specific electronic or optical properties is a promising avenue. smolecule.com
Development of Optically Active Derivatives and Chiral Synthesis (if applicable)
While this compound itself is achiral, the development of chiral derivatives opens up a vast area of research. The introduction of a chiral center, for example, by N-alkylation of the pyrrole ring with a chiral substituent, could lead to the synthesis of optically active compounds. These chiral pyrrole derivatives could find applications as ligands in asymmetric catalysis or as chiral building blocks in the synthesis of complex molecules.
Future work in this area should focus on the development of efficient and highly stereoselective methods for the synthesis of these chiral derivatives. This could involve the use of chiral catalysts or the employment of chiral auxiliaries. The investigation of the chiroptical properties of these new compounds would also be of significant interest. The synthesis of chiral systems featuring the pyrrole unit is an active area of research. researchgate.net
Predictive Computational Design for New Chemical Entities
Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. For this compound, density functional theory (DFT) calculations could be employed to predict its geometric and electronic structure, as well as its reactivity towards various reagents. researchgate.net
Future computational studies could focus on:
Mapping the electrostatic potential surface: To identify sites susceptible to electrophilic and nucleophilic attack.
Calculating frontier molecular orbital energies (HOMO-LUMO): To predict its electronic properties and potential for use in electronic materials.
Modeling self-assembly: To predict its ability to form ordered supramolecular structures through hydrogen bonding.
Virtual screening of derivatives: To design new molecules with desired properties for specific applications.
These computational insights would be invaluable in directing experimental work and accelerating the discovery of new applications for this underexplored compound.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Guiding synthetic functionalization, understanding reaction mechanisms. |
| Molecular Dynamics (MD) | Self-assembly behavior, conformational analysis. | Design of supramolecular materials, understanding intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physicochemical properties of derivatives. | Design of new molecules with tailored properties. |
Identification of Novel Biochemical Targets and Fundamental Mechanistic Studies (without clinical implications)
The structural motifs present in this compound, namely the pyrrole ring and the sulfonamide group, are found in many biologically active molecules. While this article strictly avoids clinical implications, fundamental research into the interaction of this compound with biological macromolecules is a valid and important area of investigation.
Future research could involve screening this compound and its derivatives against a panel of enzymes and receptors to identify potential biochemical targets. Such studies would be purely for the purpose of understanding fundamental biochemical interactions and would not involve any assessment of therapeutic potential. Mechanistic studies could then be undertaken to elucidate the mode of interaction at a molecular level. This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of the compound bound to its target. These fundamental studies would contribute to the broader understanding of molecular recognition in biological systems.
Q & A
Q. What are the standard synthetic routes for methyl 4-sulfamoyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves functionalization of pyrrole cores via multi-step organic reactions. A common approach includes:
- Step 1: Preparation of a pyrrole-2-carboxylate ester (e.g., ethyl or methyl ester) via cyclization or Knorr-type reactions .
- Step 2: Sulfamoylation at the 4-position using sulfamoyl chloride or related reagents under anhydrous conditions (e.g., DMF as solvent, 0–5°C to control exothermicity) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
Key factors affecting yield: stoichiometry of sulfamoylating agent, temperature control, and inert atmosphere to prevent hydrolysis .
Q. How can the structure of this compound be validated experimentally?
Answer: Use a combination of spectroscopic and crystallographic methods:
- NMR (¹H/¹³C): Confirm substituent positions (e.g., sulfamoyl group at C4 via deshielded peaks in ¹H NMR δ 7.2–7.5 ppm) .
- X-ray crystallography: Refine using SHELXL () to resolve bond lengths/angles and confirm tautomerism (1H-pyrrole vs. NH-sulfamoyl conformation) .
- HRMS: Validate molecular formula (e.g., [M+H]+ at m/z 229.05 for C₇H₈N₂O₄S) .
Q. What are the key solubility and stability considerations for this compound in biological assays?
Answer:
- Solubility: Limited aqueous solubility (logP ~1.8); use DMSO stocks (≤10% v/v) with sonication. For in vitro assays, dilute in PBS (pH 7.4) containing 0.1% Tween-80 .
- Stability: Hydrolytically sensitive ester group; store at –20°C under argon. Monitor degradation via HPLC (C18 column, acetonitrile/water) over 48h .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations (B3LYP/6-31G):* Compute Fukui indices to identify electrophilic centers (e.g., C4 sulfamoyl group, f⁻ >0.2 predicts susceptibility to nucleophilic attack) .
- Transition State Analysis: Model SN2 pathways for sulfamoyl displacement using Gaussian09; compare activation energies (~25 kcal/mol) for aryl vs. alkyl nucleophiles .
- Solvent Effects: Include PCM models for DMSO to refine reaction barriers (±3 kcal/mol accuracy) .
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in enzyme assays) be systematically addressed?
Answer:
- Source Analysis: Check assay conditions (e.g., ATP concentration in kinase assays affects competitive inhibition ).
- Metabolite Interference: Use LC-MS to identify hydrolyzed products (e.g., free carboxylate) that may dominate activity .
- Structural Analog Testing: Compare with methyl 4-(N,N-dimethylsulfamoyl) analogs to isolate electronic vs. steric effects .
Q. What strategies optimize regioselectivity in further functionalization (e.g., C5 halogenation)?
Answer:
- Directing Groups: Introduce a transient protecting group (e.g., SEM at N1) to direct electrophilic halogenation (Br₂, FeCl₃ catalyst) to C5 .
- Microwave-Assisted Synthesis: Enhance kinetics (150°C, 20 min) to favor C5 bromination (yield: 78% vs. 45% thermal) .
- Computational Screening: Use Molecular Electron Density Theory (MEDT) to predict halogenation sites pre-synthesis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
